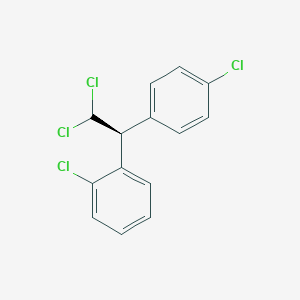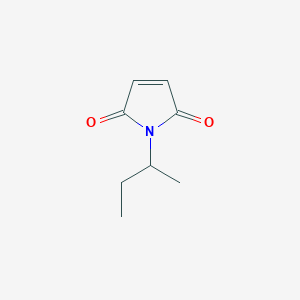
1-ブタン-2-イルピロール-2,5-ジオン
概要
説明
科学的研究の応用
1-Butan-2-ylpyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
作用機序
Mode of Action
The interaction of 1-Butan-2-ylpyrrole-2,5-dione with its targets can result in significant changes.
Action Environment
The action, efficacy, and stability of 1-Butan-2-ylpyrrole-2,5-dione can be influenced by various environmental factors. For instance, the synthesis of related compounds has been achieved under specific conditions . .
生化学分析
Biochemical Properties
The biochemical properties of 1-Butan-2-ylpyrrole-2,5-dione are not fully understood yet. It is known that pyrrole-2,5-dione derivatives, a class to which 1-Butan-2-ylpyrrole-2,5-dione belongs, have a wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities
Cellular Effects
The cellular effects of 1-Butan-2-ylpyrrole-2,5-dione are also not fully known. Related compounds have been shown to have significant effects on various types of cells and cellular processes . For example, 1H-pyrrole-2,5-dione-based small molecules have been shown to facilitate rapid endothelialization after vascular injury by generating mesenchymal stem cell-derived functional endothelial cells .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Butan-2-ylpyrrole-2,5-dione in laboratory settings are not well-documented. Related compounds have shown changes in their effects over time . For example, some pyrrole-2,5-dione derivatives have shown anti-inflammatory activity over time .
Dosage Effects in Animal Models
The effects of 1-Butan-2-ylpyrrole-2,5-dione at different dosages in animal models are not well-studied. A related compound showed anxiolytic activity at low doses of 1/0.1 mg/kg in the light/dark box and the elevated plus-maze assay .
Metabolic Pathways
The metabolic pathways that 1-Butan-2-ylpyrrole-2,5-dione is involved in are not well-known. Pyrrole-2,5-dione derivatives are known to interact with various enzymes and cofactors .
Subcellular Localization
The subcellular localization of 1-Butan-2-ylpyrrole-2,5-dione and its effects on activity or function are not well-documented. The prediction of protein subcellular localization is of great relevance for proteomics research .
準備方法
The synthesis of 1-Butan-2-ylpyrrole-2,5-dione typically involves the reaction of butan-2-one with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the pyrrole-2,5-dione ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Butan-2-ylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
類似化合物との比較
1-Butan-2-ylpyrrole-2,5-dione can be compared with other similar compounds, such as:
Pyrrole-2,5-dione: The parent compound, which shares the core structure but lacks the butan-2-yl substituent.
N-substituted pyrroles: These compounds have various substituents on the nitrogen atom of the pyrrole ring, leading to different chemical and biological properties.
特性
IUPAC Name |
1-butan-2-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-6(2)9-7(10)4-5-8(9)11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASMIDVYJKRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598597 | |
| Record name | 1-(Butan-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102331-61-3 | |
| Record name | 1-(Butan-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


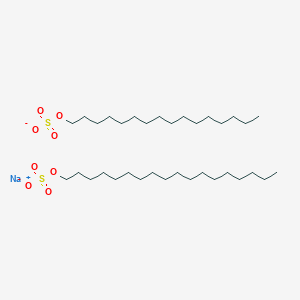
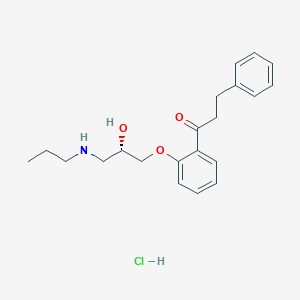
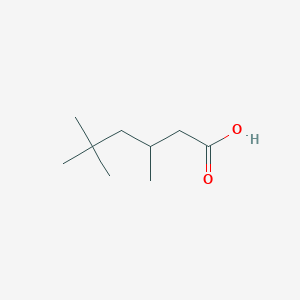
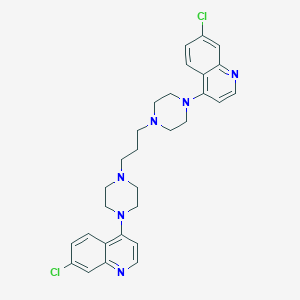
![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)
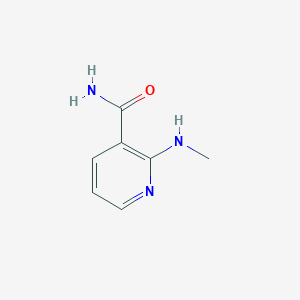
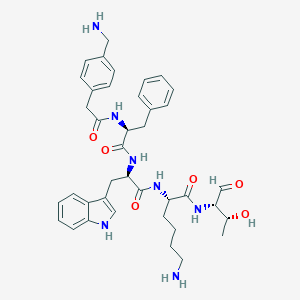
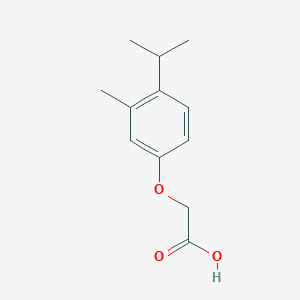
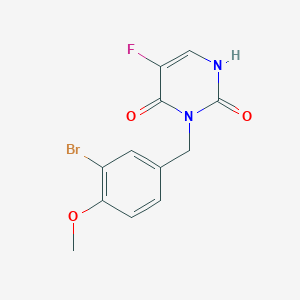
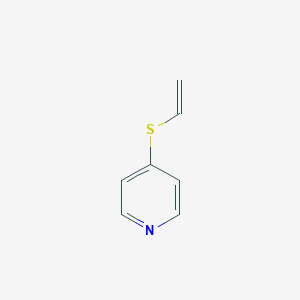
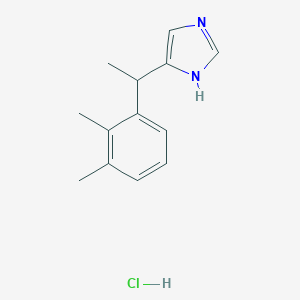
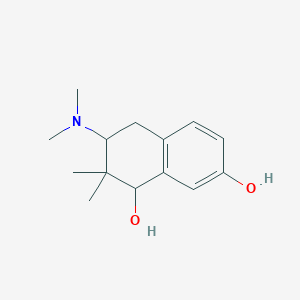
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
